Cas no 1339616-57-7 (1-(Aminomethyl)-2-methyl-2-(1-methylethyl)-cyclopropanemethanol)
1-(Aminomethyl)-2-methyl-2-(1-methylethyl)-cyclopropanemethanol Chemical and Physical Properties
Names and Identifiers
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- (1-(Aminomethyl)-2-isopropyl-2-methylcyclopropyl)methanol
- 1-(Aminomethyl)-2-methyl-2-(1-methylethyl)-cyclopropanemethanol
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- Inchi: 1S/C9H19NO/c1-7(2)8(3)4-9(8,5-10)6-11/h7,11H,4-6,10H2,1-3H3
- InChI Key: YEAHQTNDBVBERH-UHFFFAOYSA-N
- SMILES: OCC1(CN)CC1(C)C(C)C
Computed Properties
- Exact Mass: 157.146664230 g/mol
- Monoisotopic Mass: 157.146664230 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 46.2
- Molecular Weight: 157.25
1-(Aminomethyl)-2-methyl-2-(1-methylethyl)-cyclopropanemethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A617570-100mg |
1-(Aminomethyl)-2-methyl-2-(1-methylethyl)-cyclopropanemethanol |
1339616-57-7 | 100mg |
$ 167.00 | 2023-04-19 | ||
| TRC | A617570-250mg |
1-(Aminomethyl)-2-methyl-2-(1-methylethyl)-cyclopropanemethanol |
1339616-57-7 | 250mg |
$ 362.00 | 2023-04-19 | ||
| TRC | A617570-500mg |
1-(Aminomethyl)-2-methyl-2-(1-methylethyl)-cyclopropanemethanol |
1339616-57-7 | 500mg |
$ 689.00 | 2023-04-19 |
1-(Aminomethyl)-2-methyl-2-(1-methylethyl)-cyclopropanemethanol Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 1-(Aminomethyl)-2-methyl-2-(1-methylethyl)-cyclopropanemethanol
Professional Introduction to Compound with CAS No. 1339616-57-7 and Product Name: 1-(Aminomethyl)-2-methyl-2-(1-methylethyl)-cyclopropanemethanol
The compound identified by the CAS number 1339616-57-7 and the product name 1-(Aminomethyl)-2-methyl-2-(1-methylethyl)-cyclopropanemethanol represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a subject of considerable interest in both academic research and industrial applications. The molecular structure of this compound features a cyclopropane ring substituted with an amine group, an isobutyl group, and a hydroxymethyl moiety, which collectively contribute to its distinctive chemical behavior.
Recent studies have highlighted the potential of cyclopropane derivatives in medicinal chemistry due to their ability to modulate biological pathways through novel interactions with target proteins and enzymes. The presence of the aminomethyl group in the molecular framework of this compound suggests its utility as a precursor in the synthesis of more complex pharmacophores. This functionality allows for further derivatization, enabling chemists to explore a wide range of structural modifications that could enhance its bioactivity and pharmacokinetic properties.
One of the most compelling aspects of this compound is its structural rigidity imposed by the cyclopropane ring. This three-membered cyclic structure often imparts stability to molecules while also allowing for precise spatial orientation of substituents, which can be critical for achieving high affinity binding to biological targets. The 1-methylethyl (isobutyl) group further contributes to this spatial arrangement, potentially influencing both the solubility and metabolic stability of the compound.
In the context of contemporary pharmaceutical research, compounds like 1-(Aminomethyl)-2-methyl-2-(1-methylethyl)-cyclopropanemethanol are being evaluated for their potential as scaffolds in drug discovery programs. The cyclopropane core has been identified as a privileged structure in several drug classes, including nonsteroidal anti-inflammatory drugs (NSAIDs) and antiviral agents. The ability to incorporate functional groups such as amines and hydroxymethyl moieties into this framework opens up possibilities for designing molecules with enhanced therapeutic profiles.
The amine group in particular is a versatile functional handle that can participate in various chemical reactions, including amide bond formation, urea synthesis, and Schiff base condensation. These reactions are fundamental in constructing biologically active molecules, and thus, this compound may serve as a valuable building block for synthesizing novel therapeutic agents. Additionally, the hydroxymethyl group provides an opportunity for further derivatization through etherification or esterification reactions, which can modulate solubility and metabolic clearance.
From a synthetic chemistry perspective, the preparation of 1-(Aminomethyl)-2-methyl-2-(1-methylethyl)-cyclopropanemethanol involves sophisticated methodologies that highlight the ingenuity of modern organic synthesis. The construction of the cyclopropane ring typically requires specialized catalytic systems or photochemical activation protocols to ensure high yield and selectivity. Given its structural complexity, this compound exemplifies the challenges and triumphs of designing molecules with tailored properties for pharmaceutical applications.
Recent advances in computational chemistry have also played a pivotal role in understanding the behavior of such complex molecules. Molecular modeling techniques allow researchers to predict how 1-(Aminomethyl)-2-methyl-2-(1-methylethyl)-cyclopropanemethanol will interact with biological targets at the atomic level. These predictions are crucial for guiding experimental efforts and optimizing lead compounds towards clinical candidates. Furthermore, computational studies can provide insights into potential side reactions or metabolic pathways that might affect the compound's efficacy or safety profile.
The pharmaceutical industry has shown increasing interest in developing small molecule inhibitors that target enzymes involved in inflammatory processes. The structural features of this compound make it a promising candidate for inhibiting enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are key mediators of inflammation. By modulating these enzymatic pathways, drugs derived from similar scaffolds have demonstrated significant therapeutic benefits in conditions ranging from arthritis to cardiovascular diseases.
In addition to its potential as an anti-inflammatory agent, 1-(Aminomethyl)-2-methyl-2-(1-methylethyl)-cyclopropanemethanol may also find applications in other therapeutic areas. For instance, its ability to engage with biological targets through multiple interaction points could make it an effective scaffold for antiviral or anticancer drugs. The cyclopropane ring has been shown to disrupt protein-protein interactions by inducing steric strain, which could be exploited to develop novel classes of therapeutic agents.
The synthesis and characterization of this compound also contribute to our broader understanding of organic chemistry principles. The interplay between steric hindrance, electronic effects, and conformational flexibility is critical in determining how molecules behave in biological systems. By studying compounds like 1-(Aminomethyl)-2-methyl-2-(1-methylethyl)-cyclopropanemethanol, researchers can gain valuable insights into these fundamental concepts, which ultimately inform the design of more effective drugs.
As research continues to evolve, new methodologies for synthesizing complex molecules will undoubtedly emerge. Techniques such as flow chemistry or biocatalysis may offer improved efficiency and scalability for producing compounds like this one on an industrial scale. Moreover, advances in green chemistry principles will drive efforts to develop synthetic routes that minimize environmental impact while maintaining high yields and purity standards.
In conclusion,1-(Aminomethyl)-2-methyl-2-(1-methylethyl)-cyclopropanemethanol, identified by CAS number 1339616-57-7, represents a significant advancement in pharmaceutical chemistry with broad implications for drug discovery and development. Its unique structural features offer opportunities for designing novel therapeutic agents targeting various diseases, while also serving as an important model system for studying fundamental organic chemistry principles. As research progresses, this compound is poised to play a pivotal role in shaping future directions within medicinal chemistry.
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